5-Methyl-2-azabicyclo[3.2.2]non-1-ene
Description
5-Methyl-2-azabicyclo[3.2.2]non-1-ene is a nitrogen-containing bicyclic compound characterized by a unique bridge structure (three-, two-, and two-membered rings). The presence of a methyl group at the 5-position and a nitrogen atom in the 2-aza configuration distinguishes it from related bicyclic systems.
Properties
CAS No. |
88320-20-1 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
5-methyl-2-azabicyclo[3.2.2]non-1-ene |
InChI |
InChI=1S/C9H15N/c1-9-4-2-8(3-5-9)10-7-6-9/h2-7H2,1H3 |
InChI Key |
ZXWPXQNRGLXNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=NCC1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azabicyclo[3.2.2]non-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a Michael reaction, where a substrate is treated with sodium hydride in dichloromethane to form the desired bicyclic structure . Another method involves the use of bridged-Ritter reactions, where a nitrile reagent reacts with a cyclic precursor to yield a cyclic imine product .
Industrial Production Methods
Industrial production of 5-Methyl-2-azabicyclo[3.2.2]non-1-ene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-azabicyclo[3.2.2]non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
5-Methyl-2-azabicyclo[3.2.2]non-1-ene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The unique structure of 5-Methyl-2-azabicyclo[3.2.2]non-1-ene makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the production of various materials and chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-azabicyclo[3.2.2]non-1-ene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Reactivity Differences in Smaller Bicyclic Systems
5-Methyl-2-azabicyclo[2.2.0]hex-5-ene ()
- Structure : Smaller bicyclic system ([2.2.0] vs. [3.2.2]) with a tertiary carbocation intermediate (88) during bromination.
- Reactivity : Bromine addition yields unrearranged dibromide (83c) and bromoalkene (87) due to tertiary carbocation stability. Steric effects favor primary alcohol formation via water attack on bromonium ion (91).
- Key Difference : The [3.2.2] system’s larger bridges likely reduce ring strain, altering carbocation stability and reaction pathways compared to the highly strained [2.2.0] system.
Penicillin-Derived 4-Thia-1-azabicyclo[3.2.0]heptane ()
- Structure : [3.2.0] bicyclic core with sulfur and nitrogen heteroatoms, critical for β-lactam antibiotic activity.
- Functionality : Substituents (e.g., carboxylic acid, acetamido groups) enable biological targeting. Crystallinity and purity are rigorously tested for pharmaceutical use.
Bicyclo[6.1.0]non-1-ene ()
- Synthesis: Derived from cyclooctene via dibromide elimination and zinc-acetic acid treatment. Fe₂(CO)₁₀ catalyzes rearrangement to bicyclo[6.1.0]non-2-ene.
- Stability : Larger rings reduce strain, enabling catalytic rearrangement without fragmentation. Infrared spectroscopy confirms complete structural conversion.
- Comparison : The [3.2.2] system’s medium-sized bridges may exhibit intermediate strain, influencing catalytic behavior and synthetic accessibility compared to [6.1.0].
Bicyclo[6.1.0]non-1-ene in Acorus calamus Essential Oil ()
- Activity : Exhibits insecticidal and repellent properties against Lasioderma serricorne and Tribolium castaneum (LD₅₀ = 14.40–61.90 μg/adult).
- Contrast: The nitrogen atom in 5-methyl-2-azabicyclo[3.2.2]non-1-ene could enhance interactions with biological targets (e.g., enzymes) compared to purely hydrocarbon bicyclo[6.1.0] systems.
Research Implications and Gaps
- Reactivity : The [3.2.2] system’s intermediate ring strain may enable unique reaction pathways unexplored in smaller ([2.2.0]) or larger ([6.1.0]) systems.
- Biological Potential: Nitrogen incorporation could mimic pharmacophores in penicillin derivatives while offering distinct selectivity.
- Synthesis Challenges: Evidence lacks direct methods for 5-methyl-2-azabicyclo[3.2.2]non-1-ene; insights from [6.1.0] systems suggest dibromide elimination or metal-catalyzed routes as viable approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
